molecular formula C9H7F4NO B3080386 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone CAS No. 1082951-16-3

2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone

Cat. No. B3080386
M. Wt: 221.15 g/mol
InChI Key: WZPSNPSAYYCJGX-UHFFFAOYSA-N
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Patent
US08148387B2

Procedure details

Cool a solution of 2-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone (93% pure by HPLC, 1000 g; 3.51 mol) and THF (5 L) to <5° C. in an ice bath. Add a solution of sodium azide (239 g; 3.68 mol, 1.05 eq) in water (800 mL) drop wise over one hour at <5° C. After stirring at <5° C. for one hour, separate and discard the aqueous layer. While still cold, add the organic layer slowly over 3 hours to a solution of triphenylphosphine (920.2 g, 3.51 mol, 1.0 eq), p-toluenesulfonic acid monohydrate (1335 g, 7.02 mol, 2.0 eq), and THF (5 L). Maintain the temperature at <15° C. throughout this addition and solids precipitate during the addition. Stir the reaction mixture at <20° C. for 2 hours and then filter the solid, wash with THF (3×2 L), and dry at 50° C. under vacuum to give 1167.4 g (85%, 92% corrected for starting material purity) of 2-amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone, 4-methylbenzenesulfonate as a white crystalline solid. HRMS (ESI) m/z (M+H) 222.0531 calculated for C9H8F4NO 222.0537
Quantity
1000 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
239 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
920.2 g
Type
reactant
Reaction Step Three
Quantity
1335 g
Type
reactant
Reaction Step Three
Name
Quantity
5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]([C:12]([F:15])([F:14])[F:13])[CH:6]=1)=[O:4].[N-:16]=[N+]=[N-].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O.C1COCC1>[NH2:16][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]([C:12]([F:15])([F:14])[F:13])[CH:6]=1)=[O:4] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=C(C=C1)F)C(F)(F)F
Name
Quantity
5 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
239 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
920.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1335 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
5 L
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring at <5° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separate
TEMPERATURE
Type
TEMPERATURE
Details
Maintain the temperature at <15° C.
ADDITION
Type
ADDITION
Details
throughout this addition and solids
CUSTOM
Type
CUSTOM
Details
precipitate during the addition
STIRRING
Type
STIRRING
Details
Stir the reaction mixture at <20° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filter the solid
WASH
Type
WASH
Details
wash with THF (3×2 L)
CUSTOM
Type
CUSTOM
Details
dry at 50° C. under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCC(=O)C1=CC(=C(C=C1)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1167.4 g
YIELD: CALCULATEDPERCENTYIELD 150.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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